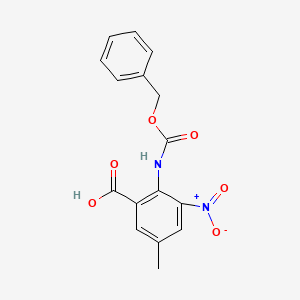

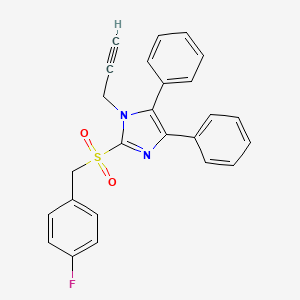

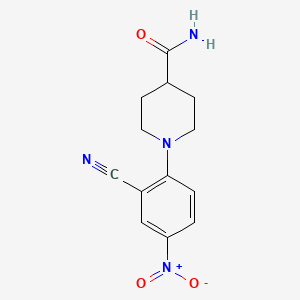

![molecular formula C17H16ClFN2O3 B2822537 Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate CAS No. 439121-10-5](/img/structure/B2822537.png)

Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate, also known as Methyl 3-chloro-3-fluoropropanoate, is a synthetic compound that is used in a variety of scientific research applications. It is a fluorinated derivative of 3-chloro-3-fluoropropanoic acid, and is a useful building block in organic synthesis. It is also a useful tool in the study of enzyme inhibition and enzyme-catalyzed reactions.

Scientific Research Applications

Enantioselective Synthesis and Biocatalysis

Asymmetric Synthesis : Research includes asymmetric synthesis using microbial reductases, demonstrating the creation of chiral intermediates for pharmaceuticals. For example, the synthesis of (S)-3-chloro-1-phenyl-1-propanol via yeast reductase YOL151W, showcasing high enantioselectivity. This process highlights the importance of chiral intermediates in drug synthesis and the potential for using similar methodologies for synthesizing compounds like Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate for medicinal purposes (Choi et al., 2010).

Biocatalysis for β-amino acids : Research on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a precursor in drug synthesis, using isolated microorganisms showcases potential routes for the synthesis of complex molecules and intermediates, including those with structures similar to the compound (Li et al., 2013).

Chemical Sensing and Environmental Applications

Fluorescent Sensing : Studies on fluorescent sensors for metal ions, such as the development of o-aminophenol-based sensors for Al3+ detection, illustrate the utility of complex organic molecules in environmental monitoring and bioimaging. This suggests potential research avenues for developing similar sensors based on the structure of Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate (Ye et al., 2014).

Carbon Capture : Innovations in carbon capture solvents, such as the introduction of novel small molecule catalysts, highlight the role of specialized organic compounds in enhancing CO2 absorption rates. This area of research could be relevant for exploring the applications of Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate in environmental technologies (Widger et al., 2017).

Pharmaceutical Intermediates and Drug Development

Antidepressant Drug Synthesis : The asymmetric synthesis of chiral alcohols for use in antidepressant drugs underscores the relevance of complex organic compounds as intermediates in pharmaceutical manufacturing, suggesting a possible role for the compound in similar synthetic pathways (Choi et al., 2010).

Antimalarial and Immunomodulatory Compounds : Synthesis and evaluation of compounds for antimalarial and immunosuppressive activities demonstrate the importance of organic synthesis in developing therapeutic agents. Similar research could investigate the biological activity of Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate and related compounds (Kiuchi et al., 2000).

properties

IUPAC Name |

methyl 3-[(3-chlorophenyl)carbamoylamino]-3-(3-fluorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3/c1-24-16(22)10-15(11-4-2-6-13(19)8-11)21-17(23)20-14-7-3-5-12(18)9-14/h2-9,15H,10H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHPCEYVBROUOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)F)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2822464.png)

![3-methyl-7-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2822474.png)

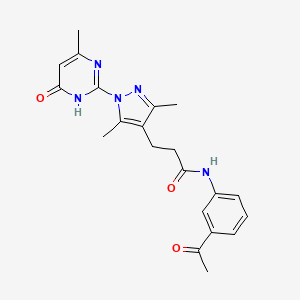

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2822475.png)

![7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2822477.png)